![molecular formula C17H11F2N5O2 B2780989 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1286698-09-6](/img/structure/B2780989.png)

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

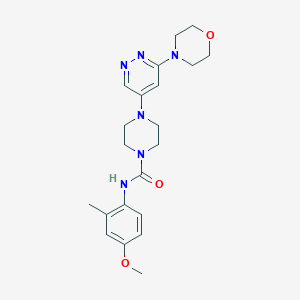

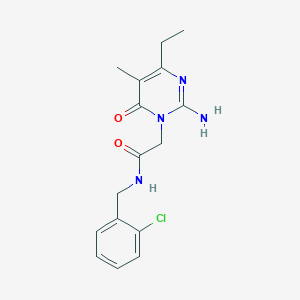

The compound “2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-c]quinazoline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of similar quinazolin-4(3H)-ones has been achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and has good functional group tolerance .Chemical Reactions Analysis

The compound is likely to undergo reactions typical of other quinazolinones and triazoloquinazolines . These could include various substitution reactions at the different positions on the rings.Applications De Recherche Scientifique

Benzodiazepine Binding Activity

Research into tricyclic heterocycles related to this chemical structure has shown high affinity for benzodiazepine (BZ) receptors. One study synthesized a compound within this family, showcasing a 4 nM binding affinity to the BZ receptor, highlighting its potential as a potent BZ antagonist in rat models (Francis et al., 1991).

Antimicrobial Activity

Derivatives of this compound have been evaluated for their antimicrobial properties, showing effectiveness against various bacteria and fungi. N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide demonstrated significant inhibition zones against S. aureus and E. faecalis, suggesting a potential mechanism of action via molecular docking into active sites of bacterial enzymes (Antypenko et al., 2017).

H1-Antihistaminic Agents

Several studies focused on synthesizing novel derivatives as new classes of H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models. These compounds offer a promising basis for developing new H1-antihistamines with negligible sedation effects, compared to existing medications (Alagarsamy et al., 2008).

Anticancer Activity

A new series of derivatives was synthesized to meet structural requirements essential for anticancer activity. These compounds were screened in vitro against human neuroblastoma and colon carcinoma cell lines, with some displaying significant cytotoxicity. This research suggests these derivatives' potential as a basis for developing novel anticancer therapies (Reddy et al., 2015).

Agricultural Bactericides

Compounds containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group, related to the chemical structure , were evaluated for their antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo). Several of these compounds showed good to excellent antibacterial activities, outperforming the control agent Bismerthiazol. This indicates their potential as promising candidates for developing new agricultural bactericides (Yang & Bao, 2017).

Mécanisme D'action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibitc-Met kinase , and triazoloquinazoline derivatives have been developed as inhibitors of PCAF (P300/CBP-associated factor) . These proteins play crucial roles in cellular processes such as cell growth and differentiation.

Mode of Action

For instance, certain triazoloquinazoline derivatives have been found to bind effectively with the active site of histone acetyltransferase PCAF , potentially inhibiting its function.

Biochemical Pathways

c-Met kinase is involved in pathways related to cell growth and differentiation, while PCAF is involved in gene expression regulation through histone acetylation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNWUAGAIBNSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)

![(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2780907.png)

![N-(4-chlorophenethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780913.png)

![2-(benzylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2780916.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)